Cas no 89076-64-2 (5-Nitro-2-phenylpyridine)

5-Nitro-2-phenylpyridine structure
5-Nitro-2-phenylpyridine structure
Product Name:5-Nitro-2-phenylpyridine
Número CAS:89076-64-2
MF:C11H8N2O2
Megavatios:200.193422317505
MDL:MFCD04114193
CID:710988
PubChem ID:2762873
Update Time:2024-10-26

5-Nitro-2-phenylpyridine Propiedades químicas y físicas

Nombre e identificación

    • 5-Nitro-2-phenylpyridine
    • 3-Nitro-6-phenylpridine
    • Pyridine,5-nitro-2-phenyl-
    • 2-phenyl-5-nitropyridine
    • 3-Nitro-6-phenylpyridine
    • 5-nitro-2-phenyl-pyridine
    • nitrophenylpyridine
    • Pyridine,5-nitro-2-phenyl
    • 5-Nitro-2-phenylpyridine (ACI)
    • SB55330
    • DTXSID00376530
    • MFCD04114193
    • CS-0131936
    • (5-Nitropyridin-2-yl)benzene
    • SCHEMBL71038
    • WJOAJTWVYTULDB-UHFFFAOYSA-N
    • J-517870
    • 3Y-0717
    • 89076-64-2
    • DB-078298
    • AKOS005070371
    • MDL: MFCD04114193
    • Renchi: 1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H
    • Clave inchi: WJOAJTWVYTULDB-UHFFFAOYSA-N
    • Sonrisas: N(=O)(=O)C1C=NC(C2C=CC=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 200.05900
  • Masa isotópica única: 200.058577502g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 221
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 58.7Ų

Propiedades experimentales

  • Punto de fusión: 116-118°
  • PSA: 58.71000
  • Logp: 3.18000

5-Nitro-2-phenylpyridine Información de Seguridad

  • Nivel de peligro:IRRITANT

5-Nitro-2-phenylpyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Nitro-2-phenylpyridine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A029193487-250mg
5-Nitro-2-phenylpyridine
89076-64-2 97%
250mg
$162.80 2023-08-31
Alichem
A029193487-1g
5-Nitro-2-phenylpyridine
89076-64-2 97%
1g
$380.07 2023-08-31
Alichem
A029193487-5g
5-Nitro-2-phenylpyridine
89076-64-2 97%
5g
$614.79 2023-08-31
Chemenu
CM275153-5g
5-Nitro-2-phenylpyridine
89076-64-2 95+%
5g
$581 2021-06-16
Matrix Scientific
044353-500mg
5-Nitro-2-phenylpyridine, >95%
89076-64-2 >95%
500mg
$181.00 2023-09-09
Matrix Scientific
044353-1g
5-Nitro-2-phenylpyridine, >95%
89076-64-2 >95%
1g
$228.00 2023-09-09
Matrix Scientific
044353-5g
5-Nitro-2-phenylpyridine, >95%
89076-64-2 >95%
5g
$524.00 2023-09-09
Apollo Scientific
OR14228-1g
5-Nitro-2-phenylpyridine
89076-64-2
1g
£150.00 2023-09-01
Chemenu
CM275153-250mg
5-Nitro-2-phenylpyridine
89076-64-2 95%+
250mg
$55 2022-05-27
Chemenu
CM275153-1g
5-Nitro-2-phenylpyridine
89076-64-2 95%+
1g
$125 2022-05-27

5-Nitro-2-phenylpyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Ethylene glycol ;  20 min, 80 °C
Referencia
A General and Highly Efficient Method for the Construction of Aryl-Substituted N-Heteroarenes
Liu, Chun; Han, Na; Song, Xiaoxiao; Qiu, Jieshan, European Journal of Organic Chemistry, 2010, (29), 5548-5551

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Ethylene glycol ;  20 min, 80 °C
Referencia
Method for preparing aryl aza-aromatic cycle compounds in alcohol solvent via Suzuki reaction
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: N-Methyl-2-pyrrolidone ;  2 h, 110 °C; 110 °C → rt
1.2 Solvents: Water ;  rt
Referencia
Triarylbismuthanes as Threefold Aryl-Transfer Reagents in Regioselective Cross-Coupling Reactions with Bromopyridines and Quinolines
Rao, Maddali L. N.; Dhanorkar, Ritesh J., European Journal of Organic Chemistry, 2014, 2014(24), 5214-5228

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium Solvents: 1,2-Dichloroethane ,  Water ;  9 h, 80 °C
Referencia
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling to Obtain Arylpyridines and Arylquinolines
Tagata, Tsuyoshi; Nishida, Mayumi, Journal of Organic Chemistry, 2003, 68(24), 9412-9415

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  1,2,3-Oxadiazolium, 4-carboxy-5-hydroxy-3-phenyl-, inner salt, lithium salt (1:1… Solvents: 1,4-Dioxane ;  5 min; 25 min, rt
1.2 Reagents: Acetic acid ,  Sodium carbonate Solvents: Water ;  6 h, 80 °C
Referencia
Suzuki-Miyaura Cross-Couplings under Acidic Conditions
Pruschinski, Lucas; Luecke, Ana-Luiza; Freese, Tyll; Kahnert, Sean-Ray; Mummel, Sebastian; et al, Synthesis, 2020, 52(6), 882-892

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Triphenylphosphine ,  2103932-14-3 Solvents: Water ;  18 h, 100 °C
Referencia
A Zwitterionic Palladium(II) Complex as a Precatalyst for Neat-Water-Mediated Cross-Coupling Reactions of Heteroaryl, Benzyl, and Aryl Acid Chlorides with Organoboron Reagents
Ramakrishna, Visannagari; Rani, Morla Jhansi; Reddy, Nareddula Dastagiri, European Journal of Organic Chemistry, 2017, 2017(48), 7238-7255

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium chloride (graphene oxide supported) Solvents: 1,4-Dioxane ;  18 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Recyclable palladium catalyst on graphene oxide for the C-C/C-N cross-coupling reactions of heteroaromatic sulfonates
Yang, Quanlu; Quan, Zhengjun; Wu, Shang; Du, Baoxin; Wang, Mingming; et al, Tetrahedron, 2015, 71(36), 6124-6134

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ;  0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ;  6 h, 60 °C
Referencia
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
Zhang, Yu; Yi, Tao; Wang, Kun; Fu, Haiyan; Chen, Hua; et al, Youji Huaxue, 2012, 32(4), 790-793

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water
Referencia
The palladium-catalyzed Suzuki coupling of 2- and 4-chloropyridines
Lohse, Olivier; Thevenin, Philippe; Waldvogel, Erwin, Synlett, 1999, (1), 45-48

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Nickel palladium alloy Solvents: Dimethylformamide ,  Water ;  1 h, 110 °C
Referencia
Ni/Pd core/shell nanoparticles supported on graphene as a highly active and reusable catalyst for Suzuki-Miyaura cross-coupling reaction
Metin, Oender; Ho, Sally Fae; Alp, Cemalettin; Can, Hasan; Mankin, Max N.; et al, Nano Research, 2013, 6(1), 10-18

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium Solvents: Dimethylformamide ,  Water ;  3 h, 80 °C
Referencia
Cross-Coupling in the Preparation of Pharmaceutically Relevant Substrates using Palladium Supported on Functionalized Mesoporous Silicas
El Kadib, Abdelkrim; McEleney, Kevin; Seki, Tomohiro; Wood, Thomas K.; Crudden, Cathleen M., ChemCatChem, 2011, 3(8), 1281-1285

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  5 h, heated
Referencia
Substituent Diversity-directed Synthesis of Nitropyridines and Nitroanilines by Three-component Ring Transformation
Asahara, Haruyasu, Procedia Engineering, 2017, 174, 1046-1057

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  5 h, heated
Referencia
Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone
Le, Song Thi; Asahara, Haruyasu; Kobiro, Kazuya; Sugimoto, Ryuichi; Saigo, Kazuhiko; et al, Asian Journal of Organic Chemistry, 2014, 3(3), 297-302

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Ethanol
Referencia
Nucleophilic reaction upon electron-deficient pyridone derivatives. X. One-pot synthesis of 3-nitropyridines by ring transformation of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia
Tohda, Yasuo; Eiraku, Miyuki; Nakagawa, Takao; Usami, Yumi; Ariga, Masahiro; et al, Bulletin of the Chemical Society of Japan, 1990, 63(10), 2820-7

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  7 h, 110 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Palladium(II) catalyzed Suzuki/Sonogashira cross-coupling reactions of sulfonates: an efficient approach to C2-functionalized pyrimidines and pyridines
Quan, Zheng-Jun; Jing, Fu-Qiang; Zhang, Zhang; Da, Yu-Xia; Wang, Xi-Cun, European Journal of Organic Chemistry, 2013, 2013(31), 7175-7183

5-Nitro-2-phenylpyridine Raw materials

5-Nitro-2-phenylpyridine Preparation Products

5-Nitro-2-phenylpyridine Literatura relevante

Proveedores recomendados
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.